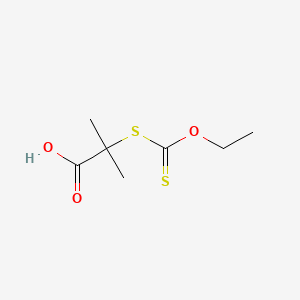

2-((Ethoxythioxomethyl)thio)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxycarbothioylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S2/c1-4-10-6(11)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDXTAKUEUFSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692921 | |

| Record name | 2-[(Ethoxycarbonothioyl)sulfanyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133944-74-8 | |

| Record name | 2-[(Ethoxycarbonothioyl)sulfanyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-((Ethoxythioxomethyl)thio)-2-methylpropanoic Acid

This guide provides a comprehensive overview of the chemical properties of 2-((ethoxythioxomethyl)thio)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structure, reactivity, and analytical characterization, offering field-proven insights and detailed experimental considerations.

Introduction

This compound, also known by various synonyms including 2-[(ethoxycarbonothioyl)thio]-2-methylpropionic acid, is a bifunctional molecule featuring both a carboxylic acid and a xanthate ester.[1] This unique combination of functional groups imparts a rich and versatile chemical reactivity, making it a valuable building block in organic synthesis. Its most notable application is as a key intermediate in the production of Bucillamine, a disease-modifying antirheumatic drug.[2][3][4] This guide will explore the fundamental chemical properties of this compound, providing a technical foundation for its effective use in research and development.

Physicochemical Properties

This compound is a solid at room temperature, with a melting point in the range of 99-103 °C.[5][6] It is sparingly soluble in water but shows good solubility in many organic solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 133944-74-8 | [1] |

| Molecular Formula | C₇H₁₂O₃S₂ | [1] |

| Molecular Weight | 208.3 g/mol | [7] |

| Appearance | Solid | [8] |

| Melting Point | 99-103 °C | [6] |

| Boiling Point (Predicted) | 320.3 ± 25.0 °C | [6] |

| Density (Predicted) | 1.269 g/cm³ | [6] |

| pKa (Predicted) | 2.90 ± 0.10 |

Synthesis

The primary synthetic route to this compound involves the reaction of α-bromoisobutyric acid with a xanthate salt, typically potassium ethylxanthate, followed by acidification.[5] This nucleophilic substitution reaction is a common method for the formation of xanthate esters.

General Synthesis Protocol

A detailed, step-by-step methodology for the synthesis is provided below. This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product purification.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium ethylxanthate (1.1 equivalents) in a suitable solvent such as ethanol or acetone.

-

Addition of Alkyl Halide: To the stirred solution, add α-bromoisobutyric acid (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature between 20-30 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then dissolved in water.

-

Acidification: The aqueous solution is cooled in an ice bath and acidified with a dilute mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3. This protonates the carboxylate to form the desired carboxylic acid, which may precipitate out of solution.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the known characteristics of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the two methyl groups, and the carboxylic acid proton. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |

| -O-CH₂-CH₃ | Triplet | ~1.4 | Standard ethyl group signal. |

| -C(CH₃)₂- | Singlet | ~1.6 - 1.7 | Equivalent methyl groups on a quaternary carbon. |

| -O-CH₂-CH₃ | Quartet | ~4.6 | Methylene group adjacent to an oxygen atom in the xanthate. |

| -COOH | Singlet (broad) | > 10 | Acidic proton, chemical shift is concentration and solvent dependent.[9] |

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -O-CH₂-CH₃ | ~14 | Terminal methyl of the ethyl group. |

| -C(CH₃)₂- | ~25 | Equivalent methyl carbons. |

| -C(CH₃)₂- | ~55 | Quaternary carbon attached to sulfur. |

| -O-CH₂-CH₃ | ~70 | Methylene carbon of the ethyl group. |

| -COOH | ~175 - 180 | Carboxylic acid carbonyl carbon.[9] |

| >C=S | ~210 - 220 | Thiocarbonyl carbon of the xanthate group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the carboxylic acid and xanthate functional groups. The expected key vibrational frequencies are listed in Table 4.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Characteristics | Source(s) |

| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad | [9][10] |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, sharp | [9][10] |

| Xanthate | C-O-C stretch | 1150-1250 | Strong | [11] |

| Xanthate | C=S stretch | 1020-1070 | Strong | [11] |

| Alkyl | C-H stretch | 2850-2980 | Medium to strong | [12] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will likely be complex due to the presence of multiple functional groups. Key expected fragmentation pathways are outlined below.

Caption: Predicted major fragmentation pathways in EI-MS.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its carboxylic acid and xanthate functionalities.

Acidity and Esterification

The carboxylic acid group exhibits typical acidic properties, with a predicted pKa of around 2.90, making it a moderately strong organic acid.[5] It can be readily deprotonated by bases to form the corresponding carboxylate salt. Standard esterification procedures, such as the Fischer-Speier method, can be employed to convert the carboxylic acid to its ester derivatives.

Xanthate Group Reactivity

The xanthate moiety is the more reactive functional group under certain conditions.

-

Thermal and Acidic Instability: Xanthic acids are known to be unstable and can decompose, particularly in acidic conditions and at elevated temperatures, to yield an alcohol, carbon disulfide, and a salt.[13] This decomposition pathway is a key consideration in the handling and storage of this compound.

-

Oxidation: The xanthate can be oxidized to form a dixanthogen disulfide.[13]

-

Alkylation and Acylation: The sulfur atoms of the xanthate group are nucleophilic and can undergo alkylation and acylation reactions.[13]

-

Role in RAFT Polymerization: Xanthates are well-established chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. While this specific compound is primarily used as a pharmaceutical intermediate, its xanthate functionality suggests potential applications in polymer chemistry.

Role in Bucillamine Synthesis

A primary application of this compound is as a precursor in the synthesis of Bucillamine. While the precise, proprietary industrial synthesis routes are not publicly detailed, a plausible synthetic transformation involves the reaction of the xanthate intermediate with L-cysteine. This likely proceeds via a nucleophilic attack of the thiol group of cysteine on the thiocarbonyl carbon of the xanthate, followed by or concerted with the departure of the ethoxythiocarbonyl group, leading to the formation of the disulfide bond in Bucillamine.

Safety and Handling

Based on available supplier safety data, this compound is classified as a hazardous substance.[5][8]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: Standard precautions for handling irritating chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.

-

Incompatibilities: As a carboxylic acid, it is incompatible with strong bases. The xanthate functionality is sensitive to strong oxidizing agents and may decompose in the presence of strong acids and heat.[13]

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[5]

Conclusion

This compound is a versatile chemical intermediate with a rich set of chemical properties stemming from its dual functionality. A thorough understanding of its synthesis, spectroscopic characteristics, reactivity, and safe handling is crucial for its effective utilization in research and pharmaceutical development. This guide provides a solid foundation of technical information to support these endeavors.

References

-

Analysis of Xanthate Derivatives by Vacuum Ultraviolet Laser-Time-of-Flight Mass Spectrometry - PubMed. Available from: [Link]

-

Analysis of Xanthate Derivatives by Vacuum Ultraviolet Laser-Time-of-Flight Mass Spectrometry - ACS Publications. Available from: [Link]

-

Redox-Active Alkyl Xanthate Esters Enable Practical C–S Cross-Coupling by Nickel Catalysis. Available from: [Link]

-

Xanthate - Wikipedia. Available from: [Link]

-

This compound - ChemBK. Available from: [Link]

-

INFRARED SPECTRA OF XANTHATE COMPOUNDS: II. ASSIGNMENT OF VIBRATIONAL FREQUENCIES | Request PDF - ResearchGate. Available from: [Link]

-

This compound. Available from: [Link]

-

Structure–activity relationship of xanthates with different hydrophobic groups in the flotation of pyrite | Request PDF - ResearchGate. Available from: [Link]

-

Supplementary Materials for - The Royal Society of Chemistry. Available from: [Link]

-

Interpreting Infrared Spectra - Specac Ltd. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

¹³C-NMR chemical shifts of compounds 1 -8 | Download Table - ResearchGate. Available from: [Link]

-

This compound - MySkinRecipes. Available from: [Link]

-

Theoretical Studies of Xanthates, Dixanthogen, Metal Xanthates, and Related Compounds. Available from: [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. Available from: [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Available from: [Link]

-

The ¹H and ¹³C NMR Spectra of the Abietadienoic Resin Acids - Forest Products Laboratory. Available from: [Link]

-

NMR Spectroscopy – ¹H NMR Chemical Shifts - Organic Chemistry Data & Info. Available from: [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI. Available from: [Link]

-

13.4 Chemical Shifts in ¹H NMR Spectroscopy - Organic Chemistry | OpenStax. Available from: [Link]

-

Revive Therapeutics Announces IRB Approval for Phase 3 Clinical Trial Protocol for Bucillamine in COVID-19 - The Canadian Securities Exchange (CSE). Available from: [Link]

-

Revive Therapeutics Expands Bucillamine Research to Treat Omicron Variant and Adds Inflammatory Markers to FDA Phase 3 Clinical Trial - BioSpace. Available from: [Link]

-

REVIVE THERAPEUTICS ANNOUNCES POSITIVE INTERIM RESULTS FROM PHASE 2A STUDY OF REV-002 (BUCILLAMINE) IN THE TREATMENT OF ACUTE GO. Available from: [Link]

Sources

- 1. This compound [jknbiochem.net]

- 2. sedar-filings-backup.thecse.com [sedar-filings-backup.thecse.com]

- 3. Revive Therapeutics Expands Bucillamine Research to Treat Omicron Variant and Adds Inflammatory Markers to FDA Phase 3 Clinical Trial - BioSpace [biospace.com]

- 4. sedar-filings-backup.thecse.com [sedar-filings-backup.thecse.com]

- 5. 2-((Ethoxythioxo methyl)thio)-2-methylpropanoic acid | 133944-74-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound [myskinrecipes.com]

- 8. 2-[(Ethoxycarbonothioyl)thio]-2-methylpropionic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. Xanthate - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Synthesis of 2-((Ethoxythioxomethyl)thio)-2-methylpropanoic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-((ethoxythioxomethyl)thio)-2-methylpropanoic acid. This compound is a highly valuable chain transfer agent (CTA) utilized in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled architectures. The synthesis described herein is robust, relying on established chemical principles to ensure reproducibility and high yield.

Introduction: The Pivotal Role of RAFT Agents

This compound is a xanthate-based RAFT agent.[1][2][3] RAFT polymerization offers an exceptional degree of control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This precision is indispensable for the creation of advanced materials for specialized applications, including drug delivery, diagnostics, and nanotechnology. The carboxylic acid functionality of this particular RAFT agent also allows for post-polymerization modification or conjugation to other molecules.

The Underlying Chemistry: A Nucleophilic Substitution Pathway

The synthesis of this compound is achieved through a straightforward nucleophilic substitution reaction.[4][5] The process involves the reaction of potassium O-ethyl xanthate with 2-bromo-2-methylpropanoic acid. The sulfur atom of the xanthate acts as a nucleophile, attacking the carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a new carbon-sulfur bond, yielding the desired product. The reaction is typically conducted in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for clarity and reproducibility, with each step's rationale explained to ensure a thorough understanding of the process.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Notes |

| Potassium O-ethyl xanthate | C3H5KOS2 | 160.30 | >97% | Can be synthesized or purchased commercially.[6] |

| 2-bromo-2-methylpropanoic acid | C4H7BrO2 | 167.00 | >98% | |

| Acetone | C3H6O | 58.08 | ACS Grade | Anhydrous conditions are preferred. |

| Dichloromethane | CH2Cl2 | 84.93 | ACS Grade | |

| Hydrochloric acid | HCl | 36.46 | 1 M solution | |

| Anhydrous magnesium sulfate | MgSO4 | 120.37 | For drying the organic phase. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium O-ethyl xanthate in acetone.

-

Addition of Alkyl Halide: To the stirring solution, add 2-bromo-2-methylpropanoic acid. The reaction mixture may turn cloudy as potassium bromide precipitates.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the precipitated potassium bromide.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer with 1 M hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the magnesium sulfate.

-

Remove the dichloromethane under reduced pressure to yield the crude product, which is often a yellow oil or solid.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Characterization and Validation

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Consistent with the structure of this compound. |

| ¹³C NMR | Consistent with the structure of this compound. |

| FT-IR | Characteristic peaks for C=S, C=O, and C-O bonds. |

| Melting Point | 99-103 °C.[4] |

Safety and Hazard Management

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

2-bromo-2-methylpropanoic acid is corrosive and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures and safety precautions, researchers can successfully prepare this important RAFT agent for use in a wide range of polymerization applications. The ability to synthesize this compound in-house provides greater flexibility and control over the properties of the resulting polymers.

References

- Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT agent design and synthesis. Macromolecules, 45(13), 5321-5342.

- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.

- Johnson, I. J. (2013).

- Moad, G., Chen, M., Häussler, M., Postma, A., Rizzardo, E., & Thang, S. H. (2006).

- American Chemical Society. (2022, September 5). A Xanthate-Type Photofunctional Chain Transfer Agent for the Synthesis of Macrophotoinitiators.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-[[(Ethylthio)carbonothioyl]thio]-2-methylpropanoic Acid. Retrieved from [Link]

- Patel, V. K., Mishra, A. K., Vishwakarma, N. K., Biswas, C. S., & Ray, B. (2009). (S)-2-(Ethyl propionate)-(O-ethyl xanthate) and (S)-2-(Ethyl isobutyrate)-(O-ethyl xanthate)-mediated RAFT polymerization of N-vinylpyrrolidone. Polymer Bulletin, 64(1), 1-12.

- The Royal Society of Chemistry. (n.d.). Supplementary Materials for Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules.

- The Royal Society of Chemistry. (n.d.). The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halides. Journal of the Chemical Society, Perkin Transactions 2.

-

Wikipedia. (n.d.). Potassium ethyl xanthate. Retrieved from [Link]

Sources

- 1. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. 2-((Ethoxythioxo methyl)thio)-2-methylpropanoic acid | 133944-74-8 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Potassium ethyl xanthate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mechanism of Xanthate-Mediated RAFT Polymerization

Introduction: Situating Xanthates in the Landscape of Controlled Radical Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as one of the most versatile and powerful techniques for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The control exerted in a RAFT process hinges on a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound, known as the RAFT agent.[2] The general structure of these agents, Z-C(=S)S-R, allows for fine-tuning of the polymerization kinetics and monomer compatibility through judicious selection of the stabilizing Z-group and the homolytic leaving R-group.[2][3]

Among the primary classes of RAFT agents—dithioesters, trithiocarbonates, dithiocarbamates, and xanthates—xanthates (where the Z-group is an O-alkyl group, -OR') occupy a unique and critical position.[1][4] When utilized in this context, the process is also referred to as Macromolecular Design via the Interchange of Xanthates (MADIX).[4][5][6] Historically considered less reactive than their dithioester or trithiocarbonate counterparts, this perceived drawback is precisely what makes them exceptionally effective for controlling the polymerization of Less Activated Monomers (LAMs), such as vinyl acetate (VAc) and N-vinylpyrrolidone (NVP).[1][3][7][8] For these highly reactive monomers, the more active RAFT agents often lead to inhibition or significant retardation.[8] Xanthates, by destabilizing the intermediate radical adduct, facilitate the necessary fragmentation and allow for controlled polymerization.[7][9]

This guide provides an in-depth exploration of the core mechanism of xanthate-mediated RAFT polymerization. We will dissect the key mechanistic steps, from initiation to the critical reversible transfer equilibria, and discuss the kinetic nuances that researchers and drug development professionals must understand to leverage this powerful technology effectively.

The Core Mechanism: A Step-by-Step Deconstruction

The RAFT process superimposes a series of reversible degenerative chain transfer steps onto a conventional free-radical polymerization.[2] The overall mechanism can be broken down into several key stages: initiation, pre-equilibrium, re-initiation, the main equilibrium, and termination.

Initiation

As with conventional free-radical polymerization, the process begins with the generation of initiating radicals (I•) from the decomposition of a standard radical initiator (e.g., AIBN, ACVA) upon thermal or photochemical induction.[1][9] These primary radicals then react with a monomer unit (M) to form a propagating radical (Pₙ•).

I-I → 2 I• I• + M → P₁• Pₙ• + M → Pₙ₊₁•

The RAFT Equilibria: Pre-Equilibrium and Main Equilibrium

The heart of the RAFT mechanism lies in the reversible addition-fragmentation equilibria. This phase is most accurately described in two parts: an initial pre-equilibrium followed by the main equilibrium that persists throughout the polymerization.

a) Pre-Equilibrium: Activating the System The initial propagating radical (Pₙ•) adds to the thiocarbonyl group of the xanthate RAFT agent (Z-C(=S)S-R) to form an intermediate radical adduct. This intermediate can then fragment in one of two ways: either reverting to the starting species or, more productively, fragmenting to release the R-group as a new radical (R•) and forming a dormant polymeric xanthate species.[9][10]

-

Addition: Pₙ• + R-S-C(=S)-Z ⇌ [Intermediate Radical]

-

Fragmentation: [Intermediate Radical] ⇌ Pₙ-S-C(=S)-Z + R•

For a successful RAFT polymerization, the R-group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization.[2] The pre-equilibrium phase concludes once the vast majority of the initial RAFT agent has been consumed and converted into the dormant polymeric xanthate species.[2]

b) Main Equilibrium: Controlling Polymer Growth Once the pre-equilibrium is established, the system enters the main equilibrium phase. Here, the active propagating polymer chains (Pₘ•) are in constant, rapid exchange with the dormant polymeric xanthate species (Pₙ-S-C(=S)-Z) through the same addition-fragmentation pathway.[10]

Pₘ• + Pₙ-S-C(=S)-Z ⇌ [Intermediate Radical] ⇌ Pₘ-S-C(=S)-Z + Pₙ•

This degenerative chain transfer process ensures that all polymer chains have an equal probability of growth, as the active radical component is rapidly passed from one chain to another.[2] This rapid exchange is the key to achieving a narrow molecular weight distribution (low dispersity, Đ). The vast majority of polymer chains remain in the "dormant" state at any given moment, which significantly reduces the concentration of active radicals and, consequently, minimizes irreversible termination reactions.[2][10]

Caption: The core mechanism of xanthate-mediated RAFT polymerization.

Termination

While RAFT polymerization significantly suppresses termination, it does not eliminate it.[2] Termination reactions, primarily radical-radical coupling or disproportionation, still occur but their probability is greatly reduced due to the low concentration of active propagating radicals at any given time.[2]

Pₙ• + Pₘ• → Dead Polymer

The Unique Role of Xanthates as Photoiniferters

A significant advancement in the field is the use of xanthates not just as chain transfer agents but also as photoiniferters (initiator-transfer agent-terminator).[11][12] Xanthates can be activated by UV or visible light, causing the C-S bond to cleave homolytically and generate radicals without the need for a conventional thermal initiator.[12][13][14]

This process, particularly when a small amount of xanthate is added to a conventional RAFT polymerization (termed Xanthate-supported Photo-iniferter or XPI-RAFT), offers remarkable advantages.[11][12] In the XPI-RAFT system, the xanthate primarily acts as a photo-iniferter to fuel the polymerization, while a second, more active RAFT agent (like a trithiocarbonate) maintains control over the molecular weight distribution.[11][12] This decouples the radical generation (photo-activation by the xanthate) from the chain equilibration (mediated by the main RAFT agent), providing a highly versatile and robust method for polymer synthesis.[11][12]

Key benefits of this approach include:

-

Rapid Polymerization: Light-induced initiation is often much faster than thermal initiation.[11]

-

Oxygen Tolerance: The constant generation of radicals can help consume dissolved oxygen, making the process more robust and less demanding of rigorous deoxygenation.[11][14]

-

Temporal Control: The polymerization can be started and stopped simply by turning the light source on and off.[9]

Kinetics and Structural Considerations

The success of a xanthate-mediated RAFT polymerization is dictated by the interplay between the monomer and the specific structure of the xanthate agent (R-S(C=S)-OR').

Monomer Compatibility

As discussed, xanthates are the agents of choice for Less Activated Monomers (LAMs) like vinyl acetate.[1][8] The lone pair of electrons on the oxygen atom of the Z-group (-OR') delocalizes into the thiocarbonyl, deactivating the C=S bond towards radical addition.[9] This deactivation leads to a destabilization of the intermediate radical, promoting the fragmentation step that is essential for controlled polymerization of highly reactive LAM propagating radicals.[7] For More Activated Monomers (MAMs) like acrylates and styrenes, this lower reactivity can result in poor control and broad molecular weight distributions, for which trithiocarbonates or dithioesters are preferred.[1][5][8]

The Influence of the R and Z Groups

-

R-Group (Leaving Group): The R-group must be a competent free-radical leaving group and an efficient initiator for monomer polymerization.[2] A more stabilized R• radical will lead to faster fragmentation but may be slower to re-initiate polymerization.[13]

-

Z-Group (Activating/Deactivating Group): The Z-group modulates the reactivity of the C=S double bond. For xanthates, the -OR' group makes them less active. However, this can be tuned; for instance, using an electron-withdrawing group like -O-trifluoroethyl instead of -O-ethyl can increase the agent's reactivity, making it more suitable for controlling certain MAMs like methyl methacrylate.[5][6]

| Parameter | Influence on RAFT Polymerization | Typical Values/Observations for Xanthates |

| Chain Transfer Constant (Ctr) | A measure of the RAFT agent's efficiency. Higher Ctr (>10) leads to better control and lower dispersity.[2] | Generally lower for MAMs, but effective for LAMs. Can be increased by modifying the Z-group (e.g., with trifluoromethyl substituents).[5] |

| Polymerization Rate | Can be influenced by retardation effects, where the intermediate radical is slow to fragment. | Xanthate-mediated systems can sometimes show induction periods or retardation.[15] However, in photoiniferter systems, polymerization can be very rapid.[12][13] |

| Dispersity (Đ) | A measure of the breadth of the molecular weight distribution. Values close to 1.0 indicate excellent control. | Can achieve Đ < 1.2 for well-controlled LAM polymerizations.[2] Broader distributions are common with mismatched monomer/agent pairs.[12] |

Experimental Protocols

Protocol 1: General Synthesis of an S-Alkyl-O-Ethyl Xanthate Agent

This protocol is a generalized method for synthesizing common xanthate agents via nucleophilic substitution.[15][16]

Materials:

-

Potassium O-ethyl xanthate

-

Appropriate alkyl halide (e.g., 2-bromopropionitrile, ethyl α-bromoisobutyrate)

-

Ethanol or Acetone (solvent)

Methodology:

-

Dissolve potassium O-ethyl xanthate in ethanol at room temperature with stirring.

-

In a separate flask, dissolve the desired alkyl halide in ethanol.

-

Add the alkyl halide solution dropwise to the stirred xanthate solution.

-

Allow the mixture to stir at room temperature for 12-24 hours. A precipitate of potassium bromide will form.

-

Remove the precipitate by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the final xanthate product, which can be further purified by column chromatography if necessary.

Protocol 2: A Typical Xanthate-Mediated RAFT Polymerization of Vinyl Acetate

This protocol outlines a standard procedure for the thermally initiated RAFT polymerization of a Less Activated Monomer.

Materials:

-

Vinyl acetate (VAc), monomer (purified by passing through a column of basic alumina to remove inhibitor)

-

Xanthate RAFT agent (e.g., S-2-cyano-2-propyl-O-ethyl xanthate, CPEC)[15]

-

2,2'-Azobisisobutyronitrile (AIBN), thermal initiator (recrystallized from ethanol)

-

Anhydrous 1,4-dioxane or other suitable solvent

-

Schlenk flask and Schlenk line for inert atmosphere operations

Methodology:

-

Reagent Preparation: In a Schlenk flask, add the desired amounts of xanthate RAFT agent, vinyl acetate, and AIBN. The molar ratio of [Monomer]:[RAFT]:[Initiator] is critical for controlling the final molecular weight and should be calculated beforehand (e.g., 400:1:0.2).

-

Add the anhydrous solvent to achieve the desired monomer concentration.

-

Degassing: Seal the flask with a rubber septum. Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

-

Polymerization: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 60-70 °C).[4]

-

Allow the polymerization to proceed for the predetermined time. Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by GPC).

-

Termination: To quench the reaction, cool the flask rapidly in an ice bath and expose the mixture to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane or methanol).

-

Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

-

Characterization: Analyze the final polymer for its molecular weight (Mₙ), dispersity (Đ) via Gel Permeation Chromatography (GPC), and confirm its structure and end-groups via ¹H NMR spectroscopy.

Caption: A generalized workflow for a typical RAFT polymerization experiment.

Conclusion and Outlook

Xanthate-mediated RAFT polymerization is a cornerstone of modern polymer synthesis, offering unparalleled control over the polymerization of less activated monomers that are challenging for other controlled radical techniques. The mechanism, centered on a degenerative chain transfer equilibrium, allows for the precise design of polymers with low dispersity. Furthermore, the dual role of xanthates as photoiniferters has opened new avenues for rapid, oxygen-tolerant, and temporally controlled polymerizations, expanding the toolkit available to scientists in materials research and drug development. A thorough understanding of the interplay between the xanthate structure, monomer reactivity, and reaction conditions is paramount for harnessing the full potential of this versatile and robust chemical process.

References

-

Title: Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - NIH Source: National Institutes of Health URL: [Link]

-

Title: α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents - MDPI Source: MDPI URL: [Link]

-

Title: Dual Roles of a Xanthate as a Radical Source and Chain Transfer Agent in the Photoinitiated RAFT Polymerization of Vinyl Acetate | Macromolecules Source: ACS Publications URL: [Link]

-

Title: Chemical structures of the xanthate RAFT agents used in this study:... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry Source: Royal Society of Chemistry URL: [Link]

-

Title: Xanthates in RAFT Polymerization | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Immobilization of Xanthate Agent on Titanium Dioxide and Surface Initiated RAFT Polymerization - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: How Can Xanthates Control the RAFT Polymerization of Methacrylates? - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Kinetics of RAFT polymerization of styrene in the presence of PEG-400-benzoyl xanthate macro-RAFT agent (X1) - ResearchGate Source: ResearchGate URL: [Link]

-

Title: a) Pre‐equilibrium and main equilibrium in RAFT13 and b) main equilibrium in TERP14 with the observed side fragmentation for ethylene polymerizations. P, P - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Bioapplications of RAFT Polymerization | Chemical Reviews Source: ACS Publications URL: [Link]

-

Title: Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC Source: National Institutes of Health URL: [Link]

-

Title: Synthesis of alkyne‐terminated xanthate RAFT agents and their uses for the controlled radical polymerization of - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00409D Source: Royal Society of Chemistry URL: [Link]

-

Title: 50th Anniversary Perspective: RAFT Polymerization—A User Guide | Macromolecules Source: ACS Publications URL: [Link]

-

Title: Discovery of the RAFT/MADIX Process: Mechanistic Insights and Polymer Chemistry Implications | Macromolecules Source: ACS Publications URL: [Link]

-

Title: Chain Transfer Kinetics of Rhodixan® A1 RAFT/MADIX Agent - MDPI Source: MDPI URL: [Link]

-

Title: Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05197D Source: Royal Society of Chemistry URL: [Link]

-

Title: Xanthate-Based Photoiniferter RAFT Polymerization toward Oxygen-Tolerant and Rapid Living 3D Printing | Macromolecules Source: ACS Publications URL: [Link]

-

Title: RAFT-Based Polymers for Click Reactions - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: The Application of RAFT Agents in Polymer Synthesis - Boron Molecular Source: Boron Molecular URL: [Link]

-

Title: Choice of photo-excitation conditions in xanthate-supported photo-iniferter (XPI) RAFT polymerization - Polymer Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: L-menthol-based xanthate mediator for RAFT polymerization of vinyl acetate Source: Wiley Online Library URL: [Link]

-

Title: Controlled radical polymerization - Design the architecture of polymers Source: P&S Intelligence URL: [Link]

-

Title: Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Metal-free RAFT cationic polymerization of p-methoxystyrene with HCl·Et2O using a xanthate-type RAFT cationogen - Polymer Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. specificpolymers.com [specificpolymers.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05197D [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Immobilization of Xanthate Agent on Titanium Dioxide and Surface Initiated RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of xanthate RAFT agents.

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Xanthate RAFT Agents

Foreword: A Senior Application Scientist's Perspective

In the landscape of Reversible-Deactivation Radical Polymerization (RDRP), the Reversible Addition-Fragmentation chain Transfer (RAFT) process stands out for its versatility and tolerance to a wide array of monomers and reaction conditions.[1] Within the RAFT toolkit, different classes of chain transfer agents (CTAs) are available, each with a specific domain of utility. Xanthates, or dithiocarbonates, have carved a critical niche, particularly for their exceptional ability to control the polymerization of less-activated monomers (LAMs)—a feat that remains challenging for more reactive CTAs.[2][3] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of xanthate RAFT agents. We will explore the causal links between their molecular structure and their behavior, offering not just protocols, but the scientific reasoning that underpins them. For the researcher designing complex polymer architectures or the drug development professional engineering novel delivery systems, a mastery of these principles is not academic; it is essential for innovation and success.

The Chemical Core: Structure and Reactivity

The efficacy of any RAFT agent is dictated by the nuanced interplay between its constituent parts: the stabilizing 'Z-group' and the homolytic 'R-group' (leaving group).[4][5] For xanthates, the Z-group is an alkoxy or aryloxy moiety (-OR'), which defines their unique chemical personality.

General Structure

The fundamental structure of a xanthate RAFT agent is R-S(C=S)OR' .

Caption: General chemical structure of a xanthate RAFT agent.

-

The R-Group (Leaving Group): This fragment must be a good homolytic leaving group. After the initial addition of a propagating radical to the RAFT agent, the intermediate radical fragments, releasing either the original propagating radical or the R• radical. The R• radical must then be capable of efficiently initiating polymerization.[6] The choice of R-group is critical for ensuring polymerization begins smoothly and that the agent is well-suited to the monomer being polymerized.[7]

-

The Z-Group (Activating/Stabilizing Group): In xanthates, this is an alkoxy (-OR') or aryloxy group. The lone pair of electrons on the oxygen atom delocalizes into the thiocarbonyl (C=S) bond. This delocalization reduces the double-bond character of the C=S moiety, making it less reactive towards radical addition compared to dithioesters or trithiocarbonates.[4][8] This attenuated reactivity is precisely why xanthates excel in controlling the polymerization of highly reactive, less-stabilized propagating radicals generated from LAMs.

Reactivity and Monomer Compatibility

The "art" of RAFT polymerization lies in matching the reactivity of the CTA to the monomer. Xanthates are generally classified as less active CTAs, which defines their ideal applications.

Table 1: Reactivity and Control of Xanthate RAFT Agents with Various Monomer Classes

| Monomer Class | Monomer Examples | Xanthate Performance | Rationale |

| Less-Activated Monomers (LAMs) | Vinyl acetate (VAc), N-vinylpyrrolidone (NVP), N-vinylcaprolactam (NVCL) | Excellent Control | The highly reactive propagating radicals from LAMs add efficiently to the moderately reactive xanthate C=S bond, establishing the RAFT equilibrium.[3][9] |

| More-Activated Monomers (MAMs) - Conjugated | Styrene (St), Acrylates (e.g., BA, MA) | Moderate Control | Control is possible, but dispersities may be broader than with more active CTAs. The equilibrium may not be as rapid.[2] |

| More-Activated Monomers (MAMs) - 1,1-Disubstituted | Methacrylates (e.g., MMA) | Poor to No Control | The sterically hindered and stabilized methacrylate propagating radicals add too slowly to the less-reactive xanthate C=S bond, leading to loss of control.[2] |

Expert Insight: The moderate reactivity of xanthates can be exploited to create block copolymers from monomers of disparate reactivities (e.g., MAM-b-LAM) without the need for "switchable" RAFT agents, which require a change in reaction conditions to alter their reactivity.[2][6] Furthermore, the reactivity can be fine-tuned. Incorporating electron-withdrawing groups into the Z-group (e.g., using an O-CH₂CF₃ group instead of O-ethyl) can enhance the reactivity of the C=S bond, improving control over certain MAMs.[5][10]

Synthesis

Xanthates are among the more accessible RAFT agents to synthesize. The most common and robust method involves the nucleophilic substitution of an alkyl halide with a xanthate salt.[9][10]

Protocol 1: General Synthesis of an O-Ethyl Xanthate RAFT Agent

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add potassium ethyl xanthogenate (1.0 eq).

-

Dissolution: Add a suitable polar aprotic solvent (e.g., acetone, DMF, or ethanol) and stir until the salt is fully dissolved. Cool the flask in an ice bath to 0°C.

-

Addition of Alkylating Agent: Slowly add the desired alkyl halide (R-X, where X = Br, I) (1.0 - 1.1 eq) dropwise to the stirring solution. The choice of R-group dictates the functionality of the final RAFT agent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Redissolve the residue in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is typically a yellow oil or solid. Purify via flash column chromatography (silica gel) using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) to yield the pure xanthate RAFT agent.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[11][12]

Intrinsic Physical Properties

The physical characteristics of xanthate RAFT agents are critical for their handling, storage, purification, and application in various polymerization media.

Appearance, Solubility, and Stability

Table 2: Typical Physical Properties of Xanthate RAFT Agents

| Property | Description |

| Appearance | Typically pale yellow to yellow oils or low-melting-point solids.[10] The yellow color arises from the n→π* electronic transition of the thiocarbonyl group. |

| Odor | Possess a characteristic, though often milder, sulfurous odor compared to dithioesters. |

| Solubility | Generally soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, acetone, THF, and toluene.[13] Solubility in non-polar solvents like hexanes varies with the R-group. Water solubility is typically low unless hydrophilic groups (e.g., PEG, carboxylic acids) are incorporated into the structure.[14] |

| Thermal Stability | Stability is dependent on the R and Z groups. Thermolysis can occur via several pathways, with β-elimination being a common route for agents with β-hydrogens. Polymeric xanthates can undergo the Chugaev elimination at high temperatures to yield a terminal alkene and a polymeric thiol.[8] |

| Photochemical Stability | Varies significantly. Some xanthates are stable under UV irradiation, while others can decompose.[15] This property allows certain xanthates to be used as photo-iniferters, where light is used to initiate polymerization.[16] |

Spectroscopic Signatures

Spectroscopy is the cornerstone of RAFT agent characterization, providing definitive proof of structure and purity.

Table 3: Key Spectroscopic Data for Xanthate Characterization

| Technique | Key Feature | Typical Values / Observations |

| UV-Visible Spectroscopy | Weak n→π* transition of the C=S group. | λmax ≈ 360-400 nm. The absorbance in this region gives the characteristic yellow color and is useful for quantifying the RAFT agent concentration.[17] |

| ¹H NMR Spectroscopy | Protons alpha to the sulfur (in the R-group) and oxygen (in the R'-group). | Protons on the carbon attached to the sulfur (R-CH -S) are typically shifted downfield. The O-CH₂ -CH₃ protons of an O-ethyl group appear as a quartet around 4.6 ppm.[10] |

| ¹³C NMR Spectroscopy | Thiocarbonyl carbon (C=S). | The C=S carbon is highly deshielded and appears far downfield, typically in the range of 200-220 ppm.[18] |

| FTIR Spectroscopy | C=S stretch, C-O-C stretch. | The C=S stretching vibration is typically found in the 1040-1070 cm⁻¹ range. The C-O-C stretch is observed around 1220-1240 cm⁻¹.[10] |

Experimental Workflows: A Self-Validating System

Trustworthiness in research stems from robust and verifiable methodologies. The following workflow outlines a comprehensive approach to the synthesis and characterization of a xanthate RAFT agent, ensuring the integrity of the material before its use in polymerization.

Caption: Workflow for the synthesis and characterization of a xanthate RAFT agent.

This workflow ensures that the final product is not only chemically correct but also free from impurities that could interfere with the polymerization process, such as unreacted starting materials or byproducts. The combination of multiple spectroscopic techniques provides a self-validating confirmation of the agent's identity and purity.

The RAFT Mechanism: The Role of the Xanthate

To fully appreciate the characteristics of xanthates, one must understand their role in the RAFT equilibrium.

Caption: The core mechanism of RAFT polymerization mediated by a xanthate agent.

During polymerization, a propagating radical (Pₙ•) adds to the xanthate's C=S bond, forming an intermediate radical. This intermediate fragments to release a new radical (Pₘ•) and a new dormant polymeric xanthate species. This rapid, degenerative transfer process ensures that, at any given time, most polymer chains are in the dormant state, with only a small fraction actively propagating. This minimizes termination events and allows all chains to grow at a similar rate, leading to polymers with low dispersity and predictable molecular weights.[1][6]

References

- National Institutes of Health (NIH). Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules.

-

MDPI. α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents. (2024-05-07). Available from: [Link]

-

ResearchGate. Chemical structures of the xanthate RAFT agents used in this study. Available from: [Link]

-

Semantic Scholar. A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization. Available from: [Link]

-

ACS Publications. RAFT Agent Design and Synthesis | Macromolecules. Available from: [Link]

-

National Institutes of Health (NIH). RAFT-Based Polymers for Click Reactions - PMC. Available from: [Link]

-

National Institutes of Health (NIH). Immobilization of Xanthate Agent on Titanium Dioxide and Surface Initiated RAFT Polymerization - PMC. Available from: [Link]

-

ResearchGate. How Can Xanthates Control the RAFT Polymerization of Methacrylates?. Available from: [Link]

-

ACS Publications. 50th Anniversary Perspective: RAFT Polymerization—A User Guide | Macromolecules. (2017-09-27). Available from: [Link]

-

National Institutes of Health (NIH). α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents - PMC. (2024-05-07). Available from: [Link]

-

ResearchGate. Dependence of Thermal Stability on Molecular Structure of RAFT/MADIX Agents: A Kinetic and Mechanistic Study | Request PDF. (2025-08-06). Available from: [Link]

-

Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. Available from: [Link]

- ResearchGate. 1 H-NMR (300 MHz, D 2 O)) spectrum of poly(NVP) macro-RAFT agent [M n.... Available from: https://www.researchgate.net/figure/H-NMR-300-MHz-D-2-O-spectrum-of-poly-NVP-macro-RAFT-agent-M-n-GPC-8670-g-mol-PDI_fig3_266023348

-

ResearchGate. Solubility of macro xanthate RAFT agent salts in pure water. Available from: [Link]

-

Durham E-Theses. Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. Available from: [Link]

-

ResearchGate. ¹³C-NMR spectrum of PS-PEG-PS with xanthate macro-RAFT agent (MCTA1). Available from: [Link]

-

ResearchGate. Xanthate RAFT-agents used in the present study.. Available from: [Link]

-

ResearchGate. Xanthates in RAFT Polymerization | Request PDF. Available from: [Link]

-

ResearchGate. RAFT Polymerization—A User Guide. (2017-09-04). Available from: [Link]

-

ResearchGate. Structure of RAFT agents of the dithioester and the xanthate type. Available from: [Link]

-

RSC Publishing. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO 2. (2020-11-17). Available from: [Link]

-

MDPI. New Eco-Friendly Xanthate-Based Flotation Agents. Available from: [Link]

Sources

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 13. Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO 2 - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05281G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immobilization of Xanthate Agent on Titanium Dioxide and Surface Initiated RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Solubility and Stability of 2-((ethoxythioxomethyl)thio)-2-methylpropanoic acid: A Comprehensive Analysis

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-((ethoxythioxomethyl)thio)-2-methylpropanoic acid is a key organic compound featuring both a carboxylic acid and a xanthate functional group. This dual functionality makes it a valuable intermediate in various synthetic applications, including as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent in polymer chemistry. For its effective use, particularly in fields like drug development and materials science, a thorough understanding of its solubility in common processing solvents and its stability under various conditions is paramount. This guide provides a detailed examination of the compound's physicochemical properties, a comprehensive solubility profile, and an in-depth analysis of its stability, including potential degradation pathways. We present field-proven, step-by-step protocols for the experimental determination of these critical parameters, grounded in established analytical techniques.

Introduction: The Significance of a Bifunctional Intermediate

This compound (CAS 133944-74-8) is a solid crystalline compound whose utility is derived from its distinct molecular architecture. The molecule incorporates:

-

A xanthate group (-S-C(=S)O-Et), which is instrumental in controlled radical polymerization processes (RAFT).

-

A carboxylic acid group (-COOH), which provides a handle for further chemical modification, influences solubility in aqueous and polar systems, and can participate in hydrogen bonding.[1]

The successful application of this compound as a synthetic precursor or functional agent hinges on its behavior in solution. Inadequate solubility can lead to failed reactions or heterogeneous mixtures, while unpredicted degradation can result in loss of active material and the introduction of impurities. This guide serves as a foundational resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection, formulation, and storage conditions.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its handling and application.

| Property | Value | Source(s) |

| CAS Number | 133944-74-8 | [2] |

| Molecular Formula | C₇H₁₂O₃S₂ | [2][3] |

| Molecular Weight | 208.3 g/mol | [2][3][4] |

| Appearance | Solid, crystallization | [2][3] |

| Melting Point | 99 - 103 °C | [2][3] |

| Predicted pKa | 2.90 ± 0.10 | [2][3] |

| Storage Conditions | Room Temperature, Sealed in Dry | [2][3] |

Solubility Profile: A Solvent-by-Solvent Assessment

The solubility of this compound is governed by the interplay between its polar carboxylic acid head and its less polar xanthate tail. The ethoxy group contributes to its solubility in organic solvents.[1] A systematic approach to solubility testing is crucial.

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," a qualitative solubility prediction can be made. The compound's acidic nature suggests that its solubility in water will be significantly enhanced by increasing the pH to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low | The polar carboxylic acid group limits solubility in highly non-polar media. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can solvate both the polar and non-polar portions of the molecule. DMSO is known to dissolve a wide range of substances.[5] |

| Polar Protic | Water, Methanol, Ethanol | Low (in neutral water) to High (in alcohols) | Alcohols can hydrogen bond with the carboxylic acid. Solubility in water is expected to be low but will increase significantly in aqueous bases (e.g., 5% NaHCO₃, 5% NaOH) due to salt formation.[6][7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Offers a balance of polarity suitable for dissolving the compound. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic workflow for assessing solubility in a range of solvents, which is a critical first step in experimental design.[6][7]

Objective: To qualitatively determine the solubility of this compound across a spectrum of solvents.

Materials:

-

This compound

-

Small test tubes or 1.5 mL vials

-

Vortex mixer

-

Calibrated micropipette or analytical balance

-

Solvents: Deionized Water, 5% HCl, 5% NaHCO₃, Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Hexane.

Methodology:

-

Sample Preparation: Add approximately 10 mg of the compound to each of the ten labeled test tubes.

-

Initial Solvent Addition: Add 0.5 mL of the respective solvent to each tube.

-

Mixing: Vigorously vortex each tube for 30-60 seconds.

-

Visual Observation: Observe each tube against a contrasting background. Classify as:

-

Soluble: A clear, particle-free solution is formed.

-

Partially Soluble: The solvent is cloudy, or some solid remains but has clearly diminished.

-

Insoluble: The solid appears largely unaffected.

-

-

Incremental Solvent Addition: For tubes where the compound is not fully soluble, add another 0.5 mL of solvent (for a total of 1.0 mL) and repeat steps 3 and 4.

-

pH Testing: For the tube with deionized water, test the resulting solution's pH with pH paper to confirm the compound's acidic nature.[7]

-

Data Recording: Record all observations in a structured table.

This workflow provides a rapid and resource-efficient method to screen for suitable solvents for subsequent quantitative analysis or reaction chemistry.

Stability Analysis: Degradation Pathways and Assessment

Xanthates are known to be susceptible to degradation, particularly in aqueous solutions.[8] Understanding the stability of this compound is crucial for defining its shelf-life and ensuring the integrity of experimental results.

Factors Influencing Xanthate Stability

Several environmental factors can promote the degradation of the xanthate moiety:

-

pH: Xanthates readily decompose in acidic conditions.

-

Oxidizing Agents: The presence of oxidants can lead to the formation of dixanthogens or other oxidation byproducts.[9][10]

-

Temperature: Elevated temperatures can accelerate the rate of degradation.

-

Light: Photodegradation can be a concern for some sulfur-containing compounds.

Potential Degradation Pathways

Based on established xanthate chemistry, two primary degradation pathways can be proposed for this compound.[9][11][12]

-

Hydrolytic Decomposition: Especially under acidic conditions, the xanthate can hydrolyze to form carbon disulfide (CS₂) and the corresponding alcohol and thiol components.

-

Oxidative Degradation: In the presence of oxidizing species, such as hydroxyl radicals (•OH), the xanthate can be oxidized.[10][12] This can lead to the formation of intermediates like peroxanthates, which then decompose into smaller molecules such as CO₂, water, and sulfate ions (SO₄²⁻).[9][10][12]

Experimental Protocol: HPLC-Based Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for monitoring the degradation of a parent compound and the emergence of its byproducts.[13][14]

Objective: To quantitatively assess the stability of the compound in a selected solvent over time under specific stress conditions (e.g., elevated temperature).

Materials:

-

HPLC system with a UV detector, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

-

Stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent (e.g., Acetonitrile).

-

Mobile phase components: HPLC-grade Acetonitrile and water.

-

Incubator or water bath.

Methodology:

-

Method Development (Initial):

-

Develop an isocratic HPLC method to achieve a sharp, well-resolved peak for the parent compound. A starting point could be a mobile phase of 60:40 Acetonitrile:Water.

-

Set the UV detector to a wavelength where the xanthate group absorbs strongly, such as 301 nm.[8]

-

Ensure the retention time is reasonable (e.g., 3-10 minutes).

-

-

Forced Degradation Study:

-

Prepare several vials of the stock solution.

-

Keep one vial at a control temperature (e.g., 4 °C) protected from light.

-

Place the other vials under a stress condition (e.g., in an incubator at 50 °C).

-

-

Time-Point Analysis:

-

Inject a sample from the control vial at T=0 to establish the initial peak area.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from a stressed vial and inject it into the HPLC.

-

Monitor the chromatograms for:

-

A decrease in the peak area of the parent compound.

-

The appearance of new peaks corresponding to degradation products.

-

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 injection.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.

-

Conclusion and Recommendations

This compound demonstrates solubility characteristics consistent with its bifunctional nature, showing good solubility in polar organic solvents and limited solubility in non-polar and neutral aqueous media. Its stability is a critical parameter, with evidence suggesting susceptibility to both hydrolytic and oxidative degradation, a common trait for xanthate-containing molecules.

For researchers and drug development professionals, we recommend the following:

-

Solvent Selection: For reactions and formulations, polar aprotic solvents like Acetone, Acetonitrile, and DMSO are excellent starting points. For aqueous applications, buffering the solution to a neutral or slightly basic pH is essential to enhance both solubility and stability.

-

Storage: The compound should be stored as a dry solid in a sealed container, protected from moisture and excessive heat, to maximize its shelf-life.[2][3]

-

Analytical Monitoring: When used in solution for extended periods or under harsh conditions, it is imperative to use a stability-indicating analytical method, such as the HPLC protocol outlined herein, to monitor its integrity and ensure the reliability of experimental outcomes.

By adhering to these guidelines, users can effectively harness the synthetic potential of this versatile compound while mitigating risks associated with poor solubility and chemical degradation.

References

- 1. CAS 133944-74-8: 2-((Ethoxythioxo methyl)thio)-2-methylpro… [cymitquimica.com]

- 2. 2-((Ethoxythioxo methyl)thio)-2-methylpropanoic acid | 133944-74-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of residual xanthate in flotation tailing wastewater by activated H 2 O 2 with natural ilmenite: A heterogeneous fenton-like reaction catalyzed at natural pH: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. An innovative method to degrade xanthate from flotation tailings wastewater in acid mine drainage (AMD) system: Performance, degradation mechanism and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 14. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

Spectroscopic Characterization of 2-((Ethoxythioxomethyl)thio)-2-methylpropanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and purity of 2-((ethoxythioxomethyl)thio)-2-methylpropanoic acid. This compound, a derivative of isobutyric acid and a xanthate, is of interest to researchers in drug development and agrochemical synthesis. While a complete set of publicly available, peer-reviewed spectroscopic data for this specific molecule is limited, this guide will leverage established principles of spectroscopy and data from analogous compounds to provide a robust framework for its analysis.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound contains several key functional groups that will give rise to characteristic signals in different spectroscopic analyses.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum would be recorded on a 300 MHz or higher field spectrometer.

Predicted Spectral Data and Interpretation: Based on the structure, we can predict the following proton environments and their expected chemical shifts and multiplicities:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH ₃)₂ | ~1.7 | Singlet | 6H | The two methyl groups attached to the quaternary carbon are equivalent and do not have any adjacent protons to couple with, resulting in a singlet. A chemical shift around 1.7 ppm is typical for methyl groups alpha to a sulfur atom and a carbonyl group.[1] |

| -OCH ₂CH₃ | ~4.6 | Quartet | 2H | The methylene protons are adjacent to a methyl group, resulting in a quartet (n+1=4). The deshielding effect of the adjacent oxygen atom shifts the signal downfield. |

| -OCH₂CH ₃ | ~1.4 | Triplet | 3H | The methyl protons of the ethoxy group are adjacent to a methylene group, resulting in a triplet (n+1=3). |

| -COOH | 10-13 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent. |

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired from the same sample prepared for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted Spectral Data and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C (CH₃)₂ | ~55 | The quaternary carbon is attached to two methyl groups, a sulfur atom, and a carboxylic acid group. |

| -C(C H₃)₂ | ~25 | The two equivalent methyl carbons are in a typical aliphatic region. |

| -C OOH | ~175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| >C=S | ~210-220 | The thiocarbonyl carbon of the xanthate group is extremely deshielded and is a key diagnostic peak. |

| -OC H₂CH₃ | ~70 | The methylene carbon of the ethoxy group is attached to an oxygen atom, causing a downfield shift. |

| -OCH₂C H₃ | ~14 | The terminal methyl carbon of the ethoxy group is in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: For a solid sample, the IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded.

Predicted Spectral Data and Interpretation: The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong | The broadness is due to hydrogen bonding between carboxylic acid molecules.[2][3] |

| 2850-3000 | C-H stretch (aliphatic) | Medium | Corresponding to the methyl and methylene groups. |

| 1710-1716 | C=O stretch (carboxylic acid) | Strong | This is a characteristic absorption for the carbonyl group in a carboxylic acid.[1] |

| 1200-1300 | C-O stretch | Strong | Associated with the C-O bonds of the carboxylic acid and the ethoxy group. |

| 1050-1250 | C=S stretch | Strong | The thiocarbonyl group of the xanthate will have a strong absorption in this region. |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: A mass spectrum could be obtained using various ionization techniques. Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻. Electron ionization (EI) would lead to more extensive fragmentation, providing valuable structural information.

Predicted Mass Spectrum and Fragmentation: The molecular weight of this compound is 208.3 g/mol .[4][5][6][7]

-

Molecular Ion Peak (M⁺˙): In an EI spectrum, a molecular ion peak at m/z 208 would be expected, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation Pathways:

Figure 2: A plausible EI mass spectrometry fragmentation pathway.

Interpretation of Key Fragments:

-

[M - CH₃]⁺ (m/z 193): Loss of a methyl radical.

-

[M - COOH]⁺ (m/z 163): Loss of the carboxylic acid group as a radical.

-

[C(CH₃)₂COOH]⁺ (m/z 87): Cleavage of the C-S bond.

-

[SC(=S)OEt]⁺ (m/z 121): The xanthate fragment.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation and purity assessment. While experimental data for this specific molecule is not widely published, the predicted spectra, based on the known chemical structure and data from analogous compounds, offer a robust guide for researchers. The key diagnostic features include the unique singlet for the gem-dimethyl protons in ¹H NMR, the highly deshielded thiocarbonyl carbon in ¹³C NMR, the strong carbonyl and broad hydroxyl absorptions in the IR spectrum, and the characteristic fragmentation pattern in mass spectrometry. This multi-faceted approach ensures a high degree of confidence in the identity and quality of this compound for its intended applications.

References

-